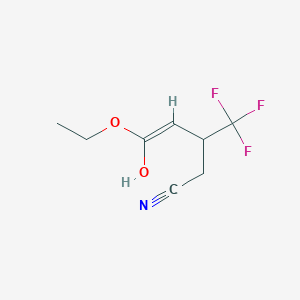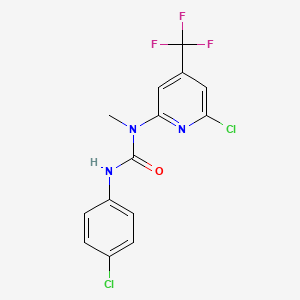
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile
Vue d'ensemble
Description
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile, also known as EF5, is a hypoxia marker that is used in scientific research to detect the presence of hypoxia in tissues. Hypoxia is a state where there is a deficiency of oxygen in the tissues, which can lead to various diseases such as cancer, stroke, and heart disease. EF5 is a useful tool for researchers to study hypoxia and develop treatments for related diseases.
Mécanisme D'action
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile works by binding to proteins in hypoxic cells, forming a stable adduct that can be detected using immunohistochemistry or other imaging techniques. The adduct is stable under a wide range of conditions, making it a useful tool for detecting hypoxia in tissues.
Effets Biochimiques Et Physiologiques
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is a relatively safe compound and has no known side effects when used in laboratory experiments. It is metabolized by the liver and excreted in the urine. (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile has been shown to be effective in detecting hypoxia in a variety of tissues, including tumors and normal tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is its stability under a wide range of conditions, which makes it a useful tool for detecting hypoxia in tissues. (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is also relatively easy to use and can be detected using a variety of imaging techniques. One limitation of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is that it is not very specific for hypoxia and can bind to other proteins in cells, leading to false positives. Additionally, (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is not effective in detecting acute hypoxia and is better suited for detecting chronic hypoxia.
Orientations Futures
There are several future directions for research involving (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile. One area of research is to develop more specific hypoxia markers that can distinguish between acute and chronic hypoxia. Another area of research is to develop new imaging techniques that can detect hypoxia in vivo, allowing for real-time monitoring of hypoxic regions within the body. Finally, researchers are also exploring the use of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile as a therapeutic agent for treating hypoxic tumors, by targeting the hypoxic regions within the tumor and increasing the effectiveness of radiation therapy and chemotherapy.
Applications De Recherche Scientifique
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile has been widely used in scientific research to detect hypoxia in tissues. It is commonly used in cancer research to identify hypoxic regions within tumors. Hypoxic regions within tumors are known to be more resistant to radiation therapy and chemotherapy, making it important to identify and target these regions. (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile can also be used to study other diseases that are associated with hypoxia, such as stroke and heart disease.
Propriétés
IUPAC Name |
(E)-5-ethoxy-5-hydroxy-3-(trifluoromethyl)pent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c1-2-14-7(13)5-6(3-4-12)8(9,10)11/h5-6,13H,2-3H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAQKZGURYUMF-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(CC#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(CC#N)C(F)(F)F)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)



![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)


![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)



![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)
